molecular formula C21H19NO6 B11145829 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 60894-50-0

4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B11145829
CAS No.: 60894-50-0
M. Wt: 381.4 g/mol
InChI Key: VUVOSBVHCOOTCP-AWEZNQCLSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Propanoate Moiety: The propanoate group can be attached through esterification reactions, often using acid chlorides or anhydrides.

    Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted amines, thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure and often exhibit similar biological activities.

    Flavonoids: Natural compounds with a chromenone core, known for their antioxidant properties.

    Benzopyrones: A class of compounds that includes chromenones and flavonoids.

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.

Properties

CAS No.

60894-50-0

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H19NO6/c1-13-10-19(23)28-18-11-16(8-9-17(13)18)27-20(24)14(2)22-21(25)26-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,22,25)/t14-/m0/s1

InChI Key

VUVOSBVHCOOTCP-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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